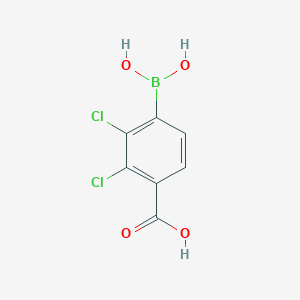

4-Borono-2,3-dichlorobenzoic acid

Description

The exact mass of the compound 4-Borono-2,3-dichlorobenzoic acid is 233.9657942 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Borono-2,3-dichlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Borono-2,3-dichlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-borono-2,3-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUFTOFUMFTBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(=O)O)Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Arylboronic Acids in Organic Synthesis

Arylboronic acids, organic compounds featuring a boronic acid functional group (-B(OH)₂) attached to an aromatic ring, have become indispensable reagents in modern organic chemistry. bdhscanada.comwikipedia.org Their prominence is largely attributed to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netmackenzie.br This reaction, along with other transition metal-catalyzed cross-coupling reactions, allows for the efficient and selective connection of different molecular fragments, a cornerstone of complex molecule synthesis. bdhscanada.com

Beyond their utility in carbon-carbon bond formation, arylboronic acids are valued for their stability, low toxicity, and ease of handling compared to many other organometallic reagents. bdhscanada.com Their applications extend to the formation of carbon-heteroatom bonds, and they are utilized in diverse fields such as materials science for the development of supramolecular structures and in medicinal chemistry as enzyme inhibitors and sensors. researchgate.netmackenzie.br The ability to fine-tune the electronic and steric properties of the aromatic ring by introducing various substituents further enhances their versatility. mackenzie.br

Dihalogenated Benzoic Acids: Privileged Scaffolds in Chemical Design

Benzoic acid and its derivatives are naturally occurring compounds and widely used additives. nih.gov Dihalogenated benzoic acids, in particular, represent a class of "privileged scaffolds" in medicinal chemistry and materials science. The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The presence of two halogen atoms on the benzoic acid ring provides several advantages.

4 Borono 2,3 Dichlorobenzoic Acid: a Convergence of Functionality and Potential

4-Borono-2,3-dichlorobenzoic acid is a prime example of a multifunctional aromatic compound, integrating the key features of both arylboronic acids and dihalogenated benzoic acids. This structural hybridity endows it with significant research potential. The boronic acid group provides a reactive site for Suzuki-Miyaura cross-coupling, enabling the introduction of a wide array of aryl or vinyl substituents at the 4-position. Simultaneously, the two chlorine atoms at the 2- and 3-positions offer opportunities for sequential and selective functionalization.

This trifunctionality allows for a modular and convergent approach to the synthesis of highly substituted and complex aromatic compounds. For instance, one could envision a synthetic strategy where the boronic acid is first utilized in a coupling reaction, followed by selective modification at one or both of the chloro-positions. The carboxylic acid group can also be engaged in various transformations, such as esterification or amidation, further expanding the molecular diversity that can be accessed from this single starting material.

Charting the Course for Multifunctional Aromatic Compounds

Precursor Synthesis: Halogenation and Carboxylation Routes to Dichlorobenzoic Acid Cores

The synthesis of the 2,3-dichlorobenzoic acid core is a critical first step. Various methods have been developed to achieve this, starting from different precursors and employing a range of chemical transformations.

Electrophilic Aromatic Substitution for Halogen Introduction

Electrophilic aromatic substitution is a fundamental process for introducing halogen atoms onto a benzene (B151609) ring. However, the direct halogenation of benzoic acid is not a suitable method for preparing 2,3-dichlorobenzoic acid. The carboxyl group (-COOH) is a deactivating and meta-directing group for electrophilic substitution reactions. youtube.comaakash.ac.in Consequently, the halogenation of benzoic acid, for instance with bromine in the presence of a Lewis acid catalyst like ferric bromide, yields primarily the meta-substituted product, such as m-bromobenzoic acid. youtube.com Achieving a 2,3-dichloro substitution pattern via this method is not feasible due to the directing effects of the carboxyl group. Therefore, alternative strategies are required to synthesize the 2,3-dichlorobenzoic acid precursor.

Carboxylation Reactions on Halogenated Aromatics

A more effective approach to synthesizing 2,3-dichlorobenzoic acid involves the carboxylation of a pre-halogenated aromatic ring. This can be achieved through several methods, including Grignard reactions and electrocarboxylation.

One documented method involves the formation of a Grignard reagent from 2,3-dichloroiodobenzene. chemicalbook.comchemicalbook.com This is achieved by reacting the haloarene with magnesium turnings in an etheral solvent. The resulting Grignard reagent is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield 2,3-dichlorobenzoic acid with a reported yield of 77.6%. chemicalbook.comchemicalbook.com

Another approach is the electrocarboxylation of 1,2-dichlorobenzene. mdpi.com This method uses an electrochemical cell with a silver electrode to reduce the dichlorobenzene in the presence of carbon dioxide. While this method can produce dichlorobenzoic acids, the efficiency and product distribution can be influenced by various factors, including the electronic effects of the C-Cl bond positions. mdpi.com

Oxidative Cleavage Methods for Carboxylic Acid Formation

Table 1: Synthetic Routes to 2,3-Dichlorobenzoic Acid

| Starting Material | Key Reactions | Reagents | Reported Yield | Reference(s) |

|---|---|---|---|---|

| 2,3-Dichloroiodobenzene | Grignard formation, Carboxylation | Mg, CO2, HCl | 77.6% | chemicalbook.comchemicalbook.com |

| 2,3-Dichloroaniline | Diazotization, Meerwein reaction, Oxidation | NaNO2, H+, Cu(II), KMnO4 | 45% (overall) | chemicalbook.comchemicalbook.com |

| 1,2-Dichlorobenzene | Electrocarboxylation | Ag electrode, CO2, TEABF4 in DMF | - | mdpi.com |

| 2,3-Dichlorotoluene | Oxidation | Oxidizing agents (e.g., KMnO4) | - |

Boronation Strategies for Arylboronic Acid Moiety Formation

Once the 2,3-dichlorobenzoic acid precursor is obtained, the next crucial step is the introduction of the boronic acid group at the 4-position of the aromatic ring. The regioselectivity of this step is critical. Two primary strategies for this transformation are directed ortho-metalation and palladium-catalyzed borylation.

Directed ortho-Metalation and Boronation

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings at a position ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.orgbaranlab.org The DMG, which typically contains a heteroatom, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile, such as a borate (B1201080) ester, to introduce a boronic acid group.

The carboxylic acid group itself can act as a directing group in metalation reactions. organic-chemistry.org However, in the case of 2,3-dichlorobenzoic acid, the positions ortho to the carboxylic acid are the 2- and 6-positions. Therefore, a standard DoM approach would be expected to yield the 6-borono-2,3-dichlorobenzoic acid, not the desired 4-borono isomer. The directing effects are generally strong for the position adjacent to the coordinating group. organic-chemistry.orgwikipedia.org

Palladium-Catalyzed Borylation Reactions (e.g., Suzuki-Miyaura coupling precursors)

Palladium-catalyzed borylation reactions represent a more promising approach for the synthesis of 4-borono-2,3-dichlorobenzoic acid. These methods, particularly those involving C-H bond activation, are often governed by steric and electronic factors that can favor borylation at positions other than ortho to a directing group. ed.ac.uk

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, typically involving the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. rsc.orgnih.gov The reverse of this, the Miyaura borylation, involves the palladium-catalyzed reaction of an aryl halide with a diboron (B99234) reagent to form an arylboronic ester.

For the synthesis of 4-borono-2,3-dichlorobenzoic acid, a potential strategy would be a palladium-catalyzed C-H borylation of the 2,3-dichlorobenzoic acid precursor. The regioselectivity of such a reaction would be influenced by the electronic properties of the chloro and carboxyl substituents and, perhaps more significantly, by steric hindrance. The 4- and 5-positions are less sterically hindered than the 6-position, which is flanked by a chloro group. The electronic deactivating nature of the two chloro groups and the carboxyl group would make the C-H activation challenging, likely requiring a highly active catalyst system.

Alternatively, one could envision a route starting from a precursor that is already halogenated at the 4-position (e.g., 2,3,4-trichlorobenzoic acid or a derivative thereof). A subsequent palladium-catalyzed borylation reaction, replacing the halogen at the 4-position with a boronic acid group, could be a viable, though longer, synthetic pathway.

Table 2: Potential Boronation Strategies for 2,3-Dichlorobenzoic Acid

| Strategy | Key Features | Expected Regioselectivity | Potential Challenges |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | Uses a directing group (e.g., -COOH) to guide lithiation. | Primarily at the 6-position (ortho to -COOH). | Unlikely to produce the desired 4-borono isomer. |

| Palladium-Catalyzed C-H Borylation | Direct functionalization of a C-H bond. | Potentially at the less sterically hindered 4- or 5-positions. | Deactivated substrate requires a highly active catalyst; potential for mixture of isomers. |

| Palladium-Catalyzed Borylation of a 4-halo precursor | Substitution of a halogen at the 4-position with a borono group. | Exclusively at the 4-position. | Requires the synthesis of a suitable tri-substituted precursor. |

Ir-Catalyzed C-H Borylation Approaches

Iridium-catalyzed C-H borylation represents a powerful tool for the direct conversion of a carbon-hydrogen bond into a carbon-boron bond, offering a more atom-economical route compared to traditional methods that require pre-functionalized starting materials like aryl halides. For the synthesis of 4-borono-2,3-dichlorobenzoic acid, a direct C-H borylation of 2,3-dichlorobenzoic acid would be the most straightforward approach.

The typical catalytic system for such a transformation involves an iridium(I) precatalyst, such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), in combination with a bidentate nitrogen-based ligand, most commonly a substituted 2,2'-bipyridine. The boron is introduced using a diboron reagent, with bis(pinacolato)diboron (B136004) (B₂pin₂) being the most prevalent.

Key challenges in this approach include:

Regioselectivity: The directing effects of the two chlorine atoms and the carboxylic acid group on the aromatic ring heavily influence the position of borylation. The carboxylic acid group is a meta-director, while the chloro groups are ortho, para-directors. This complex interplay makes selectively targeting the C-4 position a significant synthetic hurdle.

Substrate Reactivity: The presence of the deactivating carboxylic acid group can reduce the nucleophilicity of the aromatic ring, potentially requiring harsh reaction conditions.

High-throughput screening techniques are often employed to rapidly assess various combinations of catalysts, ligands, solvents, and temperatures to identify optimal conditions for challenging substrates. nih.gov Research has shown that unconventional conditions, discovered through such screening, can be pivotal for substrates that are difficult to borylate using standard protocols. nih.gov Furthermore, the development of new ligands, such as dipyridylarylmethanes, has improved catalyst efficiency and allowed for reactions in hydrocarbon solvents with reduced substrate excess, enhancing functional group compatibility. nih.gov

Multi-Step Synthesis Design and Optimization

Given the challenges of direct C-H borylation, a multi-step synthesis is often a more practical and reliable strategy. This approach allows for the careful and controlled introduction of each functional group, ensuring high chemo- and regioselectivity.

Chemo- and Regioselective Functionalization

Achieving the desired 2,3-dichloro-4-borono substitution pattern requires precise control over the regioselectivity of the functionalization steps. The inherent directing effects of the substituents are paramount. For instance, the carboxylate group in benzoic acid can be used to direct metalation specifically to the ortho position. nih.gov In the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA leads to deprotonation exclusively at the C6 position (ortho to the carboxylate), while a different base system (n-BuLi/t-BuOK) can reverse the regioselectivity. acs.org

For the synthesis of 4-borono-2,3-dichlorobenzoic acid, a plausible retrosynthetic analysis might start from a more easily accessible precursor, such as 1,2-dichloro-4-bromobenzene. This precursor could undergo a palladium-catalyzed Miyaura borylation to install the boronic ester at the C-4 position, followed by a separate step to introduce the carboxylic acid function at the C-1 position, for example, through lithiation and quenching with carbon dioxide. This multi-step pathway circumvents the regioselectivity problems associated with the direct functionalization of 2,3-dichlorobenzoic acid.

Protecting Group Strategies

In multi-step syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent them from interfering with subsequent reaction steps. The carboxylic acid moiety is particularly sensitive and often requires protection during organometallic reactions like C-H borylation or cross-coupling. numberanalytics.comnih.gov

Esters are the most common protecting groups for carboxylic acids due to their ease of installation and removal. numberanalytics.com The choice of ester is critical and depends on the stability required during the synthetic sequence and the conditions available for its eventual cleavage. An ideal protecting group should be stable under a wide range of reaction conditions but removable selectively and efficiently under specific, mild conditions. uchicago.edu

Below is a comparison of common protecting groups for carboxylic acids:

| Protecting Group | Installation Method | Cleavage Conditions | Advantages & Disadvantages |

| Methyl Ester | Fischer esterification (MeOH, acid catalyst) or reaction with diazomethane. | Saponification (e.g., NaOH, LiOH) or strong acid. libretexts.org | Advantages: Simple, inexpensive.Disadvantages: Cleavage requires basic or acidic conditions that may not be compatible with other functional groups. |

| Benzyl (B1604629) Ester | Reaction with benzyl alcohol (acid catalyst) or benzyl bromide (base). | Catalytic hydrogenolysis (e.g., H₂, Pd/C). libretexts.org | Advantages: Cleavage is under neutral conditions, orthogonal to many other groups.Disadvantages: Not suitable if other reducible groups (e.g., alkynes, alkenes) are present. |

| tert-Butyl Ester | Reaction with isobutylene (B52900) (acid catalyst) or tert-butyl alcohol. | Mild acidic conditions (e.g., trifluoroacetic acid). libretexts.org | Advantages: Stable to base and hydrogenolysis; easily removed.Disadvantages: Sensitive to strong acids. |

| Silyl (B83357) Ester | Reaction with a silyl chloride (e.g., TBDMSCl) in the presence of a base. | Fluoride (B91410) ions (e.g., TBAF) or acidic conditions. libretexts.org | Advantages: Can be removed under very mild, neutral conditions.Disadvantages: Generally less stable than other esters, especially to aqueous acid/base. nih.gov |

A well-designed protecting group strategy is crucial for the successful synthesis of complex molecules. numberanalytics.com In some cases, the boronic acid itself may be protected, for instance as an N-methyliminodiacetic acid (MIDA) boronate, which is exceptionally stable to a wide range of reagents, including strong oxidants and chromatography, and can be deprotected under mild aqueous basic conditions. nih.gov

Reaction Condition Optimization and Scale-Up Considerations

Optimizing reaction conditions is a critical step to maximize yield, purity, and cost-effectiveness. For borylation reactions, high-throughput experimentation can be used to screen variables such as catalyst, ligand, base, solvent, and temperature. acs.org The choice of base can significantly impact the efficiency of palladium-catalyzed Miyaura borylation reactions. nih.gov

When moving from a laboratory-scale reaction to pilot plant or industrial production, several additional factors must be considered:

Process Safety and Robustness: Potential hazards, such as the off-gassing of hydrogen observed in some nickel- and palladium-catalyzed borylation reactions, must be identified and mitigated. acs.org The process must be robust enough to tolerate minor variations in reaction parameters without significant drops in yield or purity.

The table below summarizes key parameters that are typically optimized for borylation reactions.

| Parameter | Considerations for Optimization | Scale-Up Challenges |

| Catalyst & Ligand | Screening different metal/ligand combinations for optimal activity and selectivity. Reducing catalyst loading to minimize cost. | High cost of precious metals. Catalyst deactivation or sensitivity to air/moisture. |

| Boron Reagent | Choice between B₂pin₂ (common in lab) and B₂(OH)₄ (more economical for scale-up). researchgate.netcarbogen-amcis.com | Stability and solubility of the boron reagent. Oxygen sensitivity of some reagents. researchgate.net |

| Base | Type of base (e.g., KOAc, K₃PO₄) and its strength can influence reaction rate and side products. nih.gov | Handling large quantities of solid bases. Potential for exothermic reactions upon addition. |

| Solvent | Affects solubility of reagents and catalyst, and can influence reaction pathway and selectivity. | Large solvent volumes, recovery, and disposal costs. |

| Temperature | Balancing reaction rate with potential for side reactions or catalyst decomposition. | Ensuring uniform heat distribution in large reactors to avoid hot spots. Managing exotherms. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of specific nuclei within a molecule. By analyzing the resonance frequencies of protons (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B), a detailed picture of the molecular framework can be constructed.

Proton NMR (¹H NMR) for Aromatic and Boronic Acid Proton Environments

Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of 4-borono-2,3-dichlorobenzoic acid, the aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the remaining aromatic protons. For instance, in the related compound 2,3-dichlorobenzoic acid, the aromatic protons exhibit characteristic signals that can be assigned to their specific positions on the ring. nih.govchemicalbook.com The boronic acid protons (B(OH)₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplet (m) or distinct doublets/triplets depending on substitution |

| Boronic Acid Protons (B(OH)₂) | 4.0 - 6.0 (variable and often broad) | Singlet (s) |

| Carboxylic Acid Proton (COOH) | 10.0 - 13.0 (often broad) | Singlet (s) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms. For 4-borono-2,3-dichlorobenzoic acid, signals corresponding to the carboxyl carbon, the carbon atom attached to the boron group, and the chlorinated and non-chlorinated aromatic carbons are expected. Data from similar dichlorinated benzoic acids, such as 2,4-dichlorobenzoic acid and 3,4-dichlorobenzoic acid, show characteristic resonances for the aromatic carbons, which can be used as a reference for assigning the spectrum of the title compound. rsc.orgresearchgate.netnp-mrd.orgspectrabase.com

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carboxyl Carbon (C=O) | 165 - 185 |

| Aromatic Carbons (C-Cl) | 130 - 140 |

| Aromatic Carbons (C-B) | 120 - 140 (can be broad) |

| Aromatic Carbons (C-H) | 125 - 135 |

| Aromatic Carbon (ipso to COOH) | 130 - 140 |

Note: The chemical shift of the carbon attached to the boron atom can be broad due to quadrupolar relaxation of the boron nucleus.

Boron-11 NMR (¹¹B NMR) for Boronic Acid Species Identification

Boron-11 NMR is a specialized technique that directly probes the boron atom, providing crucial information about its coordination state and electronic environment. nsf.gov The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. Trigonal planar (sp²) boronic acids typically resonate in the range of +27 to +33 ppm. sdsu.edu Upon interaction with Lewis bases or in basic media, the boron center can become tetrahedral (sp³), resulting in a significant upfield shift to the range of +3 to +9 ppm. nsf.govmdpi.com This technique is particularly useful for studying the equilibrium between the free boronic acid and its various ester or adduct forms. mdpi.com The formation of cyclic anhydrides of boronic acids, known as boroxines, results in a slightly downfield shift to around 33 ppm. sdsu.edu

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) |

| Boronic Acid (R-B(OH)₂) | sp² | +27 to +33 |

| Boronate Ester | sp³ | +3 to +9 |

| Boroxine (B1236090) | sp² | ~ +33 |

Note: The use of quartz NMR tubes is often recommended to avoid broad background signals from borosilicate glass. nsf.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals for the C-H bonds in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carboxyl carbon, the carbon bearing the boronic acid group, and the chlorinated carbons, by observing their correlations with nearby protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a "fingerprint" of the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of 4-borono-2,3-dichlorobenzoic acid is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and boron-oxygen (B-O) functional groups. Theoretical and experimental studies on similar molecules, such as 2,4-dichlorobenzoic acid, provide a basis for interpreting the spectrum. ijastems.orgnist.govnist.gov

O-H Stretching: The carboxylic acid O-H group typically exhibits a very broad absorption band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. The O-H stretching of the boronic acid group is also expected in this region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹. ijastems.org

B-O Stretching: The B-O stretching vibrations of the boronic acid group typically appear in the region of 1300-1400 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. ijastems.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |

| Boronic Acid O-H | Stretching | ~3200 - 3600 | Broad, Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Carbonyl C=O | Stretching | 1680 - 1710 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Boron-Oxygen B-O | Stretching | 1300 - 1400 | Strong |

| Carbon-Chlorine C-Cl | Stretching | < 800 | Medium to Strong |

The precise positions of these bands can provide further information about intermolecular interactions, such as hydrogen bonding.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, which are specific to its chemical bonds and symmetry. For 4-borono-2,3-dichlorobenzoic acid, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of its distinct functional groups: the dichlorinated benzene ring, the carboxylic acid group, and the boronic acid group.

The vibrational modes of the aromatic ring are typically observed in the 1600-1400 cm⁻¹ region (C=C stretching) and around 1000-1100 cm⁻¹ for the ring breathing mode. The presence of heavy chlorine atoms directly attached to the ring will influence these vibrations. The C-Cl stretching vibrations are expected to appear in the lower frequency region, typically between 800 and 600 cm⁻¹.

The carboxylic acid group will produce a characteristic C=O stretching vibration, usually found in the 1700-1650 cm⁻¹ range. This band's position can be affected by hydrogen bonding; in the solid state, dimerization through hydrogen bonds typically shifts this peak to a lower wavenumber. The O-H stretching vibration of the carboxylic acid is broad and often difficult to observe in Raman spectra.

The boronic acid group introduces several unique vibrational modes. The B-O stretching vibrations are expected in the 1380-1330 cm⁻¹ range. The B-C stretching vibration is typically weaker and appears around 1150-1050 cm⁻¹. The O-H stretching and bending modes of the boronic acid's hydroxyl groups also contribute to the spectrum.

Based on data for related compounds like 2,3-dichlorobenzoic acid, a spectrum recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer can be expected. nih.gov While a specific spectrum for the 4-borono derivative is not publicly available, a table of expected characteristic Raman bands can be compiled from literature data on similar functional groups.

Table 1: Predicted Characteristic Raman Bands for 4-Borono-2,3-dichlorobenzoic Acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid (Dimer) | ~3000 (broad) |

| C-H Stretch | Aromatic Ring | 3100-3000 |

| C=O Stretch | Carboxylic Acid | 1700-1650 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| B-O Stretch | Boronic Acid | 1380-1330 |

| C-O Stretch | Carboxylic Acid | 1300-1200 |

| B-C Stretch | Aryl-Boron | 1150-1050 |

| Ring Breathing | Aromatic Ring | ~1050 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and structure of compounds. For 4-borono-2,3-dichlorobenzoic acid, both high-resolution and tandem mass spectrometry provide critical information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for 4-borono-2,3-dichlorobenzoic acid is C₇H₅BCl₂O₄. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl, and boron, with its isotopes ¹⁰B and ¹¹B, results in a characteristic isotopic pattern in the mass spectrum. The theoretical exact masses for the most abundant isotopologues can be calculated and compared to experimental data for confirmation of the elemental composition.

Table 2: Calculated Exact Masses for Isotopologues of 4-Borono-2,3-dichlorobenzoic Acid

| Ion | Molecular Formula | Isotope Combination | Calculated m/z |

|---|---|---|---|

| [M] | C₇H₅¹¹B³⁵Cl₂O₄ | Most abundant B and Cl isotopes | 233.9546 |

| [M+2] | C₇H₅¹¹B³⁵Cl³⁷ClO₄ | One ³⁷Cl isotope | 235.9517 |

| [M+4] | C₇H₅¹¹B³⁷Cl₂O₄ | Two ³⁷Cl isotopes | 237.9487 |

| [M-H]⁻ | C₇H₄¹¹B³⁵Cl₂O₄⁻ | Deprotonated, most abundant | 232.9468 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information.

For 4-borono-2,3-dichlorobenzoic acid, fragmentation is expected to occur at the carboxylic acid and boronic acid moieties. In negative ion mode ([M-H]⁻), common fragmentation pathways would include:

Loss of H₂O: The precursor ion could lose a molecule of water.

Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids.

Loss of HBO₂: The boronic acid group can be lost as metaboric acid.

In positive ion mode ([M+H]⁺), fragmentation might involve:

Loss of H₂O: Dehydration from the protonated molecule.

Loss of HCOOH: Loss of formic acid.

Loss of B(OH)₃: Elimination of boric acid.

Analysis of related dichlorobenzoic acids by GC-MS and LC-MS shows characteristic losses of Cl and COCl. nih.govnih.govnih.gov For instance, the mass spectrum of 3,4-dichlorobenzoic acid shows major fragments at m/z 190 (M⁺), 173 (M⁺-OH), and 145 (M⁺-OH-CO). nih.gov A similar pattern can be anticipated for the 4-borono substituted analogue, with additional fragmentation pathways involving the boronic acid group.

Table 3: Plausible MS/MS Fragments for 4-Borono-2,3-dichlorobenzoic Acid (from [M-H]⁻ at m/z 232.9)

| Fragment Ion (m/z) | Proposed Loss | Structure of Fragment |

|---|---|---|

| 214.9 | H₂O | Anhydride (B1165640) formation between carboxylate and boronic acid |

| 188.9 | CO₂ | Decarboxylated ion |

| 172.9 | H₂O + CO₂ | Decarboxylated and dehydrated ion |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise details on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

While a specific single-crystal X-ray structure for 4-borono-2,3-dichlorobenzoic acid has not been reported in publicly accessible databases, its solid-state structure can be predicted based on related compounds. For example, 2,3-dichlorobenzoic acid crystallizes in the monoclinic space group C 1 2/c 1. nih.gov Benzoic acids commonly form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxylic acid groups. It is highly probable that 4-borono-2,3-dichlorobenzoic acid would adopt a similar dimeric structure as a primary supramolecular synthon.

The boronic acid group would add further complexity and potential for directed interactions. The B-C bond length is expected to be around 1.55 Å, and the B-O bond lengths around 1.37 Å. The geometry around the boron atom would be trigonal planar.

Table 4: Predicted Crystallographic Parameters for 4-Borono-2,3-dichlorobenzoic Acid (based on analogues)

| Parameter | Expected Value/System | Reference/Basis |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for substituted benzoic acids |

| Space Group | P2₁/c or C2/c | Common for centrosymmetric dimers |

| Primary Packing Motif | Carboxylic acid dimer | Ubiquitous for benzoic acids |

| B-C Bond Length | ~1.55 Å | Typical aryl-boron bond |

| B-O Bond Length | ~1.37 Å | Typical boronic acid B-O bond |

| C=O Bond Length | ~1.25 Å | In H-bonded dimer |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of 4-borono-2,3-dichlorobenzoic acid would be governed by a combination of strong and weak non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups, forming the robust R²₂(8) graph set motif of a cyclic dimer. Additionally, the two hydroxyl groups of the boronic acid moiety are capable of acting as both hydrogen bond donors and acceptors. This could lead to the formation of extended one-dimensional chains or two-dimensional sheets, linking the primary carboxylic acid dimers together. These O-H···O hydrogen bonds typically have distances in the range of 2.5 to 2.7 Å. nii.ac.jp

π-π Stacking: The electron-deficient nature of the dichlorinated benzene ring, further influenced by the electron-withdrawing carboxylic and boronic acid groups, makes it a candidate for π-π stacking interactions. These interactions would likely occur between the aromatic rings of adjacent molecules. Due to the substitution pattern, a parallel-displaced or offset stacking arrangement is more probable than a face-to-face configuration to minimize electrostatic repulsion. These interactions, while weaker than hydrogen or halogen bonds, play a crucial role in the dense packing of aromatic molecules in the solid state. elsevierpure.com

Crystal Packing Analysis and Polymorphism Studies

The supramolecular architecture of 4-borono-2,3-dichlorobenzoic acid in the solid state is dictated by a complex interplay of intermolecular interactions, primarily driven by the hydrogen-bonding capabilities of the boronic acid and carboxylic acid functionalities, and modulated by the presence of the chlorine substituents. While specific crystallographic data for 4-borono-2,3-dichlorobenzoic acid is not publicly available, a detailed analysis of its crystal packing can be inferred from the well-documented structures of analogous compounds, such as substituted phenylboronic acids and benzoic acids.

The crystal engineering of boronic acids is a field of significant interest, with their self-assembly properties being pivotal in the formation of diverse supramolecular structures. Phenylboronic acids typically form robust hydrogen-bonded dimers through their B(OH)₂ groups. These dimeric units can then further assemble into more extended structures like ribbons and sheets. psu.edursc.org The presence of additional functional groups, as in the case of 4-borono-2,3-dichlorobenzoic acid, introduces competitive hydrogen bonding sites, leading to more complex and potentially polymorphic structures.

Studies on 4-carboxyphenylboronic acid, a close structural analog, reveal the intricate hydrogen-bonding patterns that can emerge. acs.orgnih.gov Depending on the crystallization conditions, particularly the solvent, both homomeric (boronic acid···boronic acid and carboxylic acid···carboxylic acid) and heteromeric (boronic acid···carboxylic acid) interactions can be observed. acs.org For instance, crystallization of 4-carboxyphenylboronic acid from different solvents has yielded an anhydrous form and two different hydrates, each displaying unique hydrogen-bonding networks and packing arrangements. acs.org This highlights the high propensity for polymorphism and solvatomorphism in this class of compounds.

The presence of ortho-chloro substituents, as in 4-borono-2,3-dichlorobenzoic acid, is expected to exert significant steric and electronic influence on the crystal packing. Research on ortho-substituted phenylboronic acids has shown that such substituents can alter the interconnection of the primary boronic acid dimers, leading to different ribbon-like motifs compared to the parent phenylboronic acid. psu.edursc.org Furthermore, weak intermolecular interactions such as C-H···Cl and π-π stacking are likely to play a crucial role in stabilizing the three-dimensional crystal lattice. mdpi.com The formation of co-crystals with other molecules is also a possibility, driven by the diverse hydrogen-bonding capabilities of the boronic acid moiety. mdpi.com

The potential for polymorphism in 4-borono-2,3-dichlorobenzoic acid is therefore substantial. Different crystallization conditions could favor different hydrogen-bonding motifs and conformers, leading to multiple crystalline forms with distinct physicochemical properties. The interplay between the strong O-H···O hydrogen bonds of the carboxylic and boronic acid groups and the weaker, but structurally significant, C-H···O and C-H···Cl interactions will ultimately determine the crystal packing adopted in any given polymorph.

The following table summarizes the key intermolecular interactions and their typical geometric parameters that are expected to be influential in the crystal structure of 4-borono-2,3-dichlorobenzoic acid, based on data from analogous compounds.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Boronic Acid Dimer | O-H···O | 2.6 - 2.8 | Primary motif for self-assembly of boronic acids, forming robust dimeric units. psu.edursc.org |

| Carboxylic Acid Dimer | O-H···O | 2.5 - 2.7 | A very common and stable supramolecular synthon in carboxylic acids. tandfonline.comlibretexts.org |

| Heteromeric Interaction | O-H···O (Boronic acid to Carboxylic acid) | 2.6 - 2.9 | Leads to the formation of mixed-functional group chains or networks. acs.org |

| Halogen Bonding | C-H···Cl | > 3.0 | Directional interactions that contribute to the overall stability of the crystal lattice. mdpi.com |

| π-π Stacking | Phenyl Ring···Phenyl Ring | 3.3 - 3.8 | Contributes to the stabilization of layered structures. nih.gov |

This predictive analysis, based on the principles of crystal engineering and the study of closely related structures, provides a foundational understanding of the complex solid-state chemistry of 4-borono-2,3-dichlorobenzoic acid and underscores the likelihood of polymorphic behavior.

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of molecules at the atomic and electronic levels. For 4-borono-2,3-dichlorobenzoic acid, these methods offer a detailed picture of its geometry, electronic distribution, and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure and optimized molecular geometry of chemical compounds. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the equilibrium geometry of 4-borono-2,3-dichlorobenzoic acid can be accurately predicted. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

Table 1: Predicted Geometrical Parameters for 4-Borono-2,3-dichlorobenzoic acid using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-B | ~1.55 Å |

| C-Cl (ortho) | ~1.74 Å | |

| C-Cl (meta) | ~1.73 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| B-O | ~1.37 Å | |

| Bond Angle | C-C-B | ~121° |

| C-C-Cl (ortho) | ~120° | |

| O=C-O | ~123° | |

| O-B-O | ~118° |

Note: The values presented are approximate and can vary depending on the specific functional and basis set used in the DFT calculations. These are representative values based on similar structures.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed to predict the spectroscopic properties of 4-borono-2,3-dichlorobenzoic acid. Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods can be used, although DFT is also widely applied for its balance of accuracy and computational cost. nih.gov

These calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The predicted spectra can be used to assign the vibrational modes of the molecule, such as the stretching and bending vibrations of the O-H, C=O, C-Cl, and B-O bonds. A comparison of the theoretically predicted and experimentally measured spectra can confirm the molecular structure. nih.govresearchgate.net Furthermore, theoretical calculations can aid in the interpretation of Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible absorption spectra. nih.gov

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

For 4-borono-2,3-dichlorobenzoic acid, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the carboxylic and borono groups, while the LUMO is often distributed over the electron-deficient regions, including the carboxylic acid and borono groups. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is more reactive. materialsciencejournal.org These calculations are instrumental in understanding the molecule's behavior in chemical reactions and its potential as an electronic material.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for 4-Borono-2,3-dichlorobenzoic acid

| Parameter | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.7 eV |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |

| Electron Affinity (A) | -ELUMO | ~ 1.8 eV |

| Global Hardness (η) | (I - A) / 2 | ~ 2.35 eV |

| Global Softness (S) | 1 / (2η) | ~ 0.21 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.67 eV |

Note: These values are estimations based on DFT calculations for similar aromatic acids and can vary with the computational method. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of 4-borono-2,3-dichlorobenzoic acid over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Analysis and Tautomerism

The presence of rotatable bonds, particularly around the C-C bond connecting the carboxylic acid group and the C-B bond of the borono group, allows for different spatial arrangements or conformations of 4-borono-2,3-dichlorobenzoic acid. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. rsc.org The orientation of the -COOH and -B(OH)₂ groups relative to the benzene ring and to each other is crucial for its interaction with other molecules.

Tautomerism, the interconversion of structural isomers, is also a possibility, particularly involving the protons of the carboxylic acid and borono groups. MD simulations can help to investigate the relative stabilities of different tautomers and the likelihood of their existence under various conditions.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of 4-borono-2,3-dichlorobenzoic acid. MD simulations, employing explicit or implicit solvent models, can be used to study these effects. nih.govgu.se The polarity of the solvent can affect the stability of different conformers and tautomers. For instance, polar solvents may stabilize conformations with larger dipole moments. rsc.org

By simulating the molecule in different solvent environments, researchers can understand how intermolecular interactions, such as hydrogen bonding between the solute and solvent molecules, affect the molecular structure and electronic properties. nih.gov This knowledge is vital for predicting the behavior of 4-borono-2,3-dichlorobenzoic acid in solution, which is relevant for its synthesis, purification, and application in various chemical processes. The simulations can provide insights into how solvent molecules arrange themselves around the solute and how this solvation shell impacts the accessibility of reactive sites on the molecule. gu.se

Theoretical Reaction Mechanism Studies

Theoretical studies into the reaction mechanisms of 4-borono-2,3-dichlorobenzoic acid provide crucial insights into its reactivity and the pathways of its chemical transformations. Computational chemistry allows for the detailed exploration of reaction coordinates, identification of transient species, and elucidation of the energetic factors governing these processes.

Transition State Analysis of Chemical Transformations

Transition state analysis is a cornerstone of computational chemistry, offering a lens into the fleeting moments of a chemical reaction. For 4-borono-2,3-dichlorobenzoic acid, this analysis is pivotal in understanding its participation in various organic reactions, most notably in cross-coupling reactions where boronic acids are key reagents.

A primary example is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. libretexts.orgyoutube.com In a hypothetical reaction between 4-borono-2,3-dichlorobenzoic acid and an aryl halide, computational models, often employing Density Functional Theory (DFT), can map the potential energy surface of the reaction. This would involve locating the transition state for the key transmetalation step, where the boron-substituted aryl group is transferred to the palladium catalyst. libretexts.org

The analysis would focus on the geometry of the transition state, identifying the bond lengths and angles of the interacting atoms. For instance, the Pd-C bond with the incoming aryl group from the boronic acid and the Pd-X (where X is a halide) bond of the catalyst would be partially formed and broken, respectively. The energy of this transition state, the activation energy, determines the reaction rate. DFT calculations would provide a quantitative measure of this energy barrier.

Furthermore, the influence of the dichloro and carboxylic acid substituents on the benzene ring can be computationally investigated. These electron-withdrawing groups are expected to modulate the electronic properties of the boronic acid and, consequently, the stability of the transition state. Theoretical models can quantify these electronic effects on the activation energy.

A hypothetical transition state analysis for a Suzuki-Miyaura coupling reaction involving 4-borono-2,3-dichlorobenzoic acid could yield data such as that presented in Table 1.

Table 1: Hypothetical Transition State Parameters for the Transmetalation Step in a Suzuki-Miyaura Coupling Reaction

| Parameter | Value | Unit | Description |

| Activation Energy (ΔG‡) | 20.5 | kcal/mol | The free energy barrier for the reaction to proceed through the transition state. |

| Imaginary Frequency | -350 | cm⁻¹ | The vibrational mode corresponding to the reaction coordinate at the transition state. |

| Pd-C (Aryl) Bond Length | 2.25 | Å | The distance between the palladium atom and the carbon atom of the incoming aryl group. |

| B-O (Ligand) Bond Length | 1.45 | Å | The distance between the boron atom and an oxygen atom of a coordinating ligand. |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from a transition state analysis.

Catalytic Cycle Investigations

Beyond single reaction steps, computational chemistry can be employed to investigate entire catalytic cycles. For reactions catalyzed by transition metals, such as the palladium-catalyzed Suzuki-Miyaura coupling, a detailed understanding of the catalytic cycle is essential for optimizing reaction conditions and developing more efficient catalysts. libretexts.org

A theoretical investigation of a catalytic cycle involving 4-borono-2,3-dichlorobenzoic acid would typically involve the following key steps:

Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex. libretexts.org

Transmetalation: The transfer of the 2,3-dichloro-4-carboxyphenyl group from the boron atom to the palladium center. This is often the rate-determining step. libretexts.org

Reductive Elimination: The final step where the coupled product is formed, and the Pd(0) catalyst is regenerated. libretexts.org

Computational studies, again likely using DFT, can model the geometry and energy of each intermediate and transition state in this cycle. This allows for the construction of a complete energy profile for the reaction, identifying the most stable intermediates and the highest energy barriers. Such studies can also shed light on the role of the base, which is crucial in the Suzuki-Miyaura reaction for activating the boronic acid. youtube.com

Moreover, theoretical investigations can explore the potential for side reactions or catalyst deactivation pathways. nih.gov For instance, protodeboronation, the cleavage of the C-B bond by a proton source, is a known side reaction for arylboronic acids and can be studied computationally. nih.gov

Structure-Property Relationship Modeling

Computational modeling provides a powerful avenue for predicting the properties of molecules based on their structure, offering a rational approach to the design of new materials and compounds with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) Descriptors (Focus on theoretical parameters, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific property. pharmdbm.com While often used for biological activity, the principles of QSAR can be applied to predict various physicochemical properties based on theoretically calculated molecular descriptors. dergipark.org.tr

For 4-borono-2,3-dichlorobenzoic acid, a range of theoretical descriptors can be calculated using computational software. These descriptors encode information about the molecule's size, shape, electronic properties, and lipophilicity. spu.edu.sy

Key theoretical QSAR descriptors for 4-borono-2,3-dichlorobenzoic acid would include:

Electronic Descriptors: These describe the electronic nature of the molecule. The Hammett substituent constant (σ) is a classic example, quantifying the electron-donating or electron-withdrawing ability of a substituent. spu.edu.sydrugdesign.org For the dichloro and carboxylic acid groups, these values would be positive, indicating their electron-withdrawing nature. Other electronic descriptors include dipole moment and atomic charges.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Verloop steric parameters are examples that can be calculated. pharmdbm.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices, which reflect the degree of branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP). researchgate.net

These calculated descriptors can then be used to build QSAR models to predict properties such as solubility, pKa, or reactivity in a given chemical transformation. researchgate.net A hypothetical set of calculated QSAR descriptors for 4-borono-2,3-dichlorobenzoic acid is presented in Table 2.

Table 2: Hypothetical Theoretical QSAR Descriptors for 4-Borono-2,3-dichlorobenzoic Acid

| Descriptor Type | Descriptor Name | Calculated Value | Description |

| Electronic | Dipole Moment | 3.5 | D |

| Electronic | HOMO Energy | -7.2 | eV |

| Electronic | LUMO Energy | -2.1 | eV |

| Steric | Molar Refractivity | 55.4 | cm³/mol |

| Quantum Chemical | Molecular Surface Area | 250.6 | Ų |

Note: The data in this table is hypothetical and for illustrative purposes.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. global-sci.com Computational chemistry provides a means to predict the NLO properties of molecules, guiding the synthesis of new materials with enhanced NLO responses. jmcs.org.mx

The NLO response of a molecule is related to its ability to be polarized by a strong electric field, such as that from a laser. The key parameter for second-order NLO properties is the first hyperpolarizability (β). researchgate.net Molecules with large β values typically possess a significant difference in electron density between their ground and excited states, often achieved through a donor-pi-acceptor (D-π-A) architecture.

For 4-borono-2,3-dichlorobenzoic acid, the presence of electron-withdrawing chloro and carboxylic acid groups and the boronic acid group can create an intramolecular charge transfer character, which is a prerequisite for NLO activity. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the first hyperpolarizability (β) of the molecule. global-sci.comjmcs.org.mx These calculations would also provide insights into the electronic transitions that contribute to the NLO response. global-sci.com

A theoretical prediction of the NLO properties of 4-borono-2,3-dichlorobenzoic acid might involve calculating the components of the β tensor and the total hyperpolarizability. The results would indicate the potential of this compound as a second-order NLO material.

A hypothetical set of calculated NLO properties for 4-borono-2,3-dichlorobenzoic acid is presented in Table 3.

Table 3: Hypothetical Theoretically Predicted Non-Linear Optical Properties of 4-Borono-2,3-dichlorobenzoic Acid

| Property | Calculated Value | Unit | Description |

| Dipole Moment (μ) | 3.5 | D | A measure of the ground-state charge asymmetry. |

| Linear Polarizability (α) | 150 | a.u. | The linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β_tot) | 500 | a.u. | The second-order NLO response, indicating the potential for effects like second-harmonic generation. |

| λ_max | 310 | nm | The wavelength of maximum absorption in the UV-Vis spectrum, related to the electronic transitions. |

Note: The data in this table is hypothetical and for illustrative purposes. a.u. stands for atomic units.

Chemical Reactivity and Derivatization of 4 Borono 2,3 Dichlorobenzoic Acid

Reactions Involving the Boronic Acid Moiety

The boronic acid group is a cornerstone of modern organic chemistry, primarily due to its participation in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of 4-borono-2,3-dichlorobenzoic acid, the boronic acid moiety serves as the organoboron component. It can be coupled with a variety of aryl or vinyl halides to construct biaryl or aryl-alkene structures, which are prevalent in many biologically active molecules and functional materials. nih.gov The reaction is known for its high tolerance to a wide range of functional groups, a significant advantage when working with a multifunctional molecule like 4-borono-2,3-dichlorobenzoic acid. nih.gov

Table 1: Exemplary Suzuki-Miyaura Cross-Coupling Reaction Parameters

| Parameter | Condition | Role in Reaction |

| Palladium Catalyst | Pd(OAc)₂, [Pd₂(dba)₃] | Facilitates the catalytic cycle. nih.govresearchgate.net |

| Ligand | SPhos, XPhos, RuPhos | Stabilizes the palladium catalyst and promotes reactivity. nih.gov |

| Base | K₃PO₄, Na₂CO₃ | Activates the boronic acid for transmetalation. youtube.comnih.gov |

| Solvent | n-Butanol, Toluene, Water | Provides the medium for the reaction. youtube.comnih.gov |

| Temperature | 100-130 °C | Provides the necessary activation energy. nih.gov |

While the Suzuki-Miyaura reaction is the most prominent, the boronic acid group can also participate in other transition metal-catalyzed cross-coupling reactions. These include variations of multicomponent reactions (MCRs) where three or more reactants combine in a single synthetic operation to form a complex product. The boronic acid can act as a key component in these convergent synthetic strategies.

Boronic acids are known to be Lewis acids due to the electron-deficient nature of the boron atom. wikipedia.orgwiley-vch.de This property allows them to form reversible covalent complexes with nucleophilic species, particularly those containing diol or diamine functionalities. wikipedia.org This complexation is a key feature in the use of boronic acids in sensors for saccharides and in other molecular recognition applications. wikipedia.org The interaction with diols forms a more stable five- or six-membered cyclic boronate ester. wiley-vch.de

The boronic acid group can undergo oxidation to the corresponding phenol. This transformation can be achieved using various oxidizing agents. Recent research has highlighted the use of electrochemically generated peroxodicarbonate as a green oxidizing agent for the deborolative hydroxylation of arylboronic acids. researchgate.net However, boronic acids can be susceptible to oxidative degradation, particularly at physiological pH. nih.gov The intramolecular coordination of a carboxyl group, as is present in 4-borono-2,3-dichlorobenzoic acid, can form a boralactone structure, which has been shown to significantly increase the oxidative stability of the boronic acid. nih.gov

The reduction of a boronic acid group is less common but can be achieved under specific conditions to yield the corresponding borane.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group provides another reactive handle on the 4-borono-2,3-dichlorobenzoic acid molecule, allowing for a different set of chemical transformations.

Esterification is a fundamental reaction of carboxylic acids, involving their reaction with an alcohol in the presence of an acid catalyst to form an ester and water. iajpr.com This reaction is highly versatile and is used to produce a wide array of compounds with applications in various fields. iajpr.com For 4-borono-2,3-dichlorobenzoic acid, the carboxylic acid group can be readily converted to its corresponding ester. This transformation is often desirable to modify the solubility of the compound, to protect the carboxylic acid group during reactions at the boronic acid site, or to introduce new functional handles.

A common method for esterification involves refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid. iajpr.com Alternatively, other reagents like dimethyl sulfate (B86663) can be used for methylation. google.com

Table 2: General Conditions for Esterification

| Reactant | Catalyst | Typical Conditions |

| Alcohol (e.g., Methanol, Ethanol) | Sulfuric Acid (catalytic) | Reflux |

| Dimethyl Sulfate | Base (e.g., NaOH) | 40-52 °C |

Amidation Reactions and Peptide Couplings

The carboxylic acid moiety of 4-borono-2,3-dichlorobenzoic acid is readily converted into amides through various coupling methods. This transformation is fundamental in medicinal chemistry and materials science for introducing diverse structural motifs.

Standard peptide coupling protocols are effective for this purpose. The reaction involves the activation of the carboxylic acid followed by the addition of a primary or secondary amine. Common in-situ activating reagents include phosphonium (B103445) salts like BOP and PyBOP, or aminium/uronium salts such as HBTU, HATU, and HCTU. mdma.ch These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive activated ester. For example, HATU is known for its high reactivity and lower rates of racemization, making it a preferred choice for complex or sensitive substrates. frontiersin.orgwikipedia.org

Alternatively, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) can be used, often with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress potential side reactions like racemization. frontiersin.orgwikipedia.org The boronic acid group is generally stable under these conditions, although care must be taken to avoid conditions that might promote its dehydration to form boroxines or other side reactions.

Table 1: Common Reagents for Amidation of 4-Borono-2,3-dichlorobenzoic acid

| Coupling Reagent Class | Examples | Base Required | Key Features |

| Phosphonium Salts | BOP, PyBOP | Yes (e.g., DIPEA) | High efficiency, byproducts can be problematic (BOP). PyBOP byproducts are less hazardous. frontiersin.org |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Yes (e.g., DIPEA) | Fast reactions, low racemization (especially HATU). Can cause guanidinylation of the amine if used in excess. mdma.ch |

| Carbodiimides | DCC, DIC, EDC | No (but additives used) | Widely used, cost-effective. Byproduct (urea) removal can be an issue (DCC). Additives (HOBt, HOAt) are crucial. frontiersin.org |

| Other | DEPBT | Yes (e.g., Et₃N) | Useful for coupling easily epimerized amino acids. frontiersin.org |

Anhydride (B1165640) Formation and Reactivity

4-Borono-2,3-dichlorobenzoic acid can form two types of anhydrides. The first is the conventional carboxylic acid anhydride, 2,3-dichlorobenzoic anhydride , formed by the dehydration of two molecules of the parent acid. acs.org This can be achieved using standard dehydrating agents like acetic anhydride or by heating. organic-chemistry.org The resulting anhydride is a reactive acylating agent, susceptible to nucleophilic attack by alcohols to form esters, by amines to form amides, or by water to hydrolyze back to the carboxylic acid.

The second type of anhydride involves the boronic acid functional group. Boronic acids are known to reversibly form cyclic trimers called boroxines upon dehydration. chemicalbook.com This process can occur upon heating or under vacuum. The formation of a boroxine (B1236090) from 4-borono-2,3-dichlorobenzoic acid would result in a large, complex molecule where three units of the acid are linked by a B-O-B ring system. Boroxines are generally in equilibrium with their corresponding boronic acids in the presence of water and can serve as a more stable, crystalline form for storage while readily reverting to the active boronic acid monomer for use in reactions like Suzuki-Miyaura coupling. chemicalbook.com

Decarboxylation Pathways

The removal of the carboxylic acid group (decarboxylation) from 4-borono-2,3-dichlorobenzoic acid to yield 1-borono-2,3-dichlorobenzene is a challenging transformation. The thermal decarboxylation of aryl carboxylic acids typically requires very high temperatures and may be facilitated by the presence of certain ortho-substituents. rsc.org

Modern synthetic methods offer milder alternatives. rsc.org One approach is oxidative decarboxylation, which can be catalyzed by metals like copper or silver. quora.com Another advanced method involves photoredox catalysis, where visible light mediates the formation of an aryl radical from the carboxylic acid, which is then trapped. mit.edu For instance, a protocol using a photocatalyst in the presence of a bromine source can generate an acyl hypobromite (B1234621) intermediate in situ, which then undergoes facile decarboxylation. mit.edu Such methods could potentially be applied to 4-borono-2,3-dichlorobenzoic acid, although the compatibility of the boronic acid group under these oxidative conditions would need to be carefully evaluated. Thermolysis in the presence of aromatic solvents can also lead to decarboxylation via a free-radical mechanism involving an anhydride intermediate. nih.gov

Reactions Involving the Dichloro Substituents

The two chlorine atoms on the aromatic ring are key sites for further functionalization, primarily through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Ring

Aryl chlorides are typically resistant to nucleophilic substitution. However, the reaction becomes feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the halogen leaving group. In 4-borono-2,3-dichlorobenzoic acid, both the boronic acid (-B(OH)₂) and carboxylic acid (-COOH) groups are electron-withdrawing.

The C-2 chlorine is ortho to the carboxylic acid and meta to the boronic acid. The C-3 chlorine is meta to the carboxylic acid and ortho to the boronic acid. According to the principles of SNAr, EWGs exert their stabilizing effect on the negatively charged Meisenheimer intermediate most effectively from the ortho and para positions. Therefore, both chlorine atoms are activated, but the degree of activation and the site of substitution would depend on the specific nucleophile and reaction conditions. Studies on similar systems, like 2,3-dichloroquinoxaline, show that sequential substitution is possible, often requiring stronger conditions for the second displacement. It is plausible that strong nucleophiles (e.g., alkoxides, thiolates, or amines) under forcing conditions could displace one or both chlorine atoms.

Palladium-Catalyzed C-X Bond Functionalization (e.g., Heck, Sonogashira, Buchwald-Hartwig reactions)

The chlorine atoms of 4-borono-2,3-dichlorobenzoic acid can be functionalized via palladium-catalyzed cross-coupling reactions. Aryl chlorides are less reactive than the corresponding bromides or iodides, often requiring specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines) to achieve efficient oxidative addition to the Pd(0) center.

Heck Reaction : This reaction would couple the C-Cl bond with an alkene to form a new C-C bond, yielding a styrenyl derivative. The reaction typically requires a Pd(0) catalyst, a phosphine ligand, and a base.

Sonogashira Reaction : This reaction couples the C-Cl bond with a terminal alkyne, catalyzed by both palladium and copper(I), to form an alkynyl-substituted benzene (B151609). wikipedia.org Copper-free versions are also well-established.

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the C-Cl bond with a primary or secondary amine. It requires a palladium catalyst, a suitable ligand, and a base (often a strong, non-nucleophilic base like sodium tert-butoxide).

For all these reactions, careful optimization would be needed to control selectivity between the C-2 and C-3 positions and to prevent unwanted reactions at the boronic acid site, such as protodeborylation.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Base | Substituted Styrene |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Amine Base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Biarylphosphine Ligand, NaOtBu | Arylamine |

Selective Halogen Exchange

The conversion of the chloro substituents to other halogens (e.g., iodo or fluoro) is a valuable strategy for modifying the reactivity of the substrate. The "Aromatic Finkelstein Reaction" provides a pathway for such transformations. wikipedia.org This is not a simple SN2 reaction but a metal-catalyzed process.

Copper(I) salts, particularly CuI, in combination with diamine ligands, are effective catalysts for converting aryl bromides and, under more forcing conditions, aryl chlorides into aryl iodides using a source like NaI. mdma.chrsc.org Palladium catalysts have also been developed for converting aryl sulfonates and halides into other aryl halides. frontiersin.org The exchange of chlorine for fluorine is more challenging but can be achieved using specialized palladium catalysts and fluoride (B91410) sources like CsF. The relative reactivity of the C-2 versus C-3 chlorine would depend on the steric and electronic environment, potentially allowing for selective exchange under carefully controlled conditions.

Convergent and Divergent Synthesis Strategies

While specific examples detailing the use of 4-borono-2,3-dichlorobenzoic acid in extensive convergent or divergent syntheses are not widely documented in publicly available literature, its structure lends itself to such approaches. For instance, in a convergent strategy, the boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with a variety of aryl or heteroaryl halides, while the carboxylic acid group can be used for amide bond formation or esterification with another complex fragment.

Divergent synthesis from 4-borono-2,3-dichlorobenzoic acid would involve the initial selective reaction of either the boronic acid or the carboxylic acid group, followed by a variety of subsequent transformations on the remaining functional groups or the aromatic ring. This would allow for the generation of a diverse set of molecules from a single starting material.

Chemodivergent Transformations Based on Reaction Conditions

Chemodivergent reactions are a powerful tool in synthetic chemistry, enabling the formation of different products from a single substrate by simply tuning the reaction conditions, such as the catalyst, solvent, or temperature. This strategy enhances synthetic efficiency by providing access to a range of compounds from a common starting material.

Although specific studies on the chemodivergent transformations of 4-borono-2,3-dichlorobenzoic acid are limited, the principles can be inferred from the reactivity of similar polysubstituted arylboronic acids. The presence of multiple reactive sites—the boronic acid, the carboxylic acid, and the two C-Cl bonds—creates opportunities for selective reactions.

For example, the choice of catalyst and reaction conditions in a palladium-catalyzed cross-coupling reaction could potentially direct the reaction to occur selectively at one of the C-Cl bonds over the other, or to favor a reaction involving the boronic acid group. The subtle interplay of electronic and steric factors, influenced by the reaction environment, would govern the outcome.

Table 1: Hypothetical Chemodivergent Reactions of 4-Borono-2,3-dichlorobenzoic Acid

| Starting Material | Reagent | Catalyst/Conditions | Major Product |

| 4-Borono-2,3-dichlorobenzoic acid | Aryl Halide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Suzuki-Miyaura coupling product at the boronic acid position |

| 4-Borono-2,3-dichlorobenzoic acid | Amine, Coupling Agent | e.g., HATU, DIPEA | Amide derivative at the carboxylic acid position |

| 4-Borono-2,3-dichlorobenzoic acid | Organostannane | Pd(dba)₂/Ligand (e.g., SPhos) | Stille coupling product at one of the C-Cl positions |

This table presents hypothetical reaction pathways based on the known reactivity of the functional groups present in the molecule. The actual outcomes would require experimental verification.

Regioselective Functionalization of Poly-Substituted Aromatic Ring

The regioselective functionalization of the heavily substituted aromatic ring of 4-borono-2,3-dichlorobenzoic acid is a key challenge and opportunity. The directing effects of the existing substituents (boronic acid, carboxylic acid, and chlorine atoms) play a crucial role in determining the position of any further substitution.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the reactivity of the C-Cl bonds can be influenced by their electronic environment and steric hindrance. The chlorine at the 2-position is ortho to the carboxylic acid, while the chlorine at the 3-position is meta. This difference in positioning can lead to differential reactivity, which can be exploited for regioselective functionalization. The choice of palladium catalyst and, critically, the supporting ligand can often control which C-Cl bond undergoes oxidative addition to the palladium center first.

Furthermore, electrophilic aromatic substitution reactions on this ring would be heavily influenced by the deactivating and ortho-, para-directing nature of the chlorine atoms and the deactivating, meta-directing nature of the carboxylic and boronic acid groups. However, the inherent deactivation of the ring by these groups makes such reactions challenging.

Table 2: Potential Regioselective Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

| 4-Borono-2,3-dichlorobenzoic acid | Arylboronic Acid | Pd catalyst with a sterically demanding ligand | Monosubstitution at the less hindered C-Cl position |

| 4-Borono-2,3-dichlorobenzoic acid | Arylboronic Acid | Pd catalyst with an electron-rich ligand | Monosubstitution at the more electronically activated C-Cl position |

This table illustrates potential strategies for achieving regioselectivity. The specific conditions and outcomes would need to be determined experimentally.